![molecular formula C7H16N2OS B12048248 1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)
1-[2-(Methylsulfinyl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylsulfinyl)ethyl]piperazine is a chemical compound with the molecular formula C₇H₁₆N₂OS and a molecular weight of 176.28 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the methylsulfinyl group in the structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfinyl)ethyl]piperazine typically involves the reaction of piperazine with a suitable methylsulfinyl-containing reagent. One common method is the reaction of piperazine with 2-chloroethyl methyl sulfoxide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Methylsulfinyl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methylsulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Methylsulfinyl)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-[2-(Methylsulfinyl)ethyl]piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the methylsulfinyl group can influence its binding affinity and specificity for these targets. The exact pathways involved in its mechanism of action are subject to ongoing research .
Comparación Con Compuestos Similares
1-[2-(Methylsulfinyl)ethyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a methylsulfinyl group, leading to different chemical properties and reactivity.
1-(2-Aminoethyl)piperazine: Contains an aminoethyl group, which imparts different biological activities and applications.
1-(2-Chloroethyl)piperazine: Contains a chloroethyl group, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C7H16N2OS |
|---|---|
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
1-(2-methylsulfinylethyl)piperazine |
InChI |
InChI=1S/C7H16N2OS/c1-11(10)7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3 |
Clave InChI |
MFYAUHMFEPQTJO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCN1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048172.png)
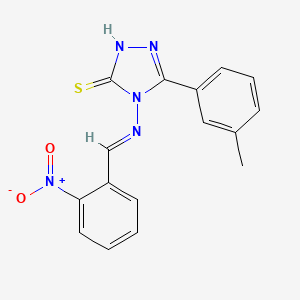
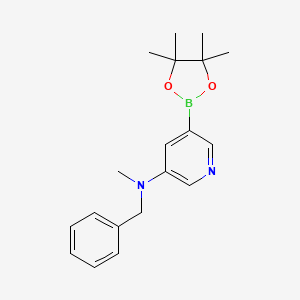
![4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12048195.png)


![2'-Phenylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12048207.png)
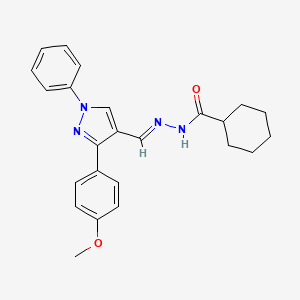
![8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048223.png)

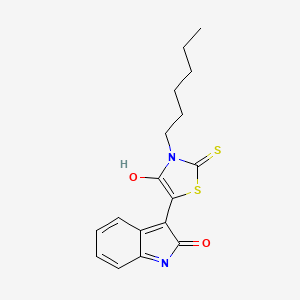
![Bicyclo[2,2,1]heptane-2-carboxaldehyde](/img/structure/B12048237.png)
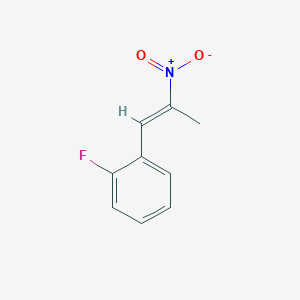
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)benzamide](/img/structure/B12048246.png)
